molecular formula C18H16Cl2N2O3S B2610524 N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-84-1

N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2610524
CAS No.: 898464-84-1
M. Wt: 411.3
InChI Key: RHMVWUYZPHILQY-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a polycyclic sulfonamide derivative featuring a fused pyrido[3,2,1-ij]quinoline scaffold. The core structure includes a bicyclic system with a ketone group at position 3 and a sulfonamide moiety linked to a 3,4-dichlorophenyl substituent.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-15-5-4-13(10-16(15)20)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMVWUYZPHILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting with the preparation of the hexahydropyridoquinoline core. This can be achieved through cyclization reactions involving anilines and diols under specific conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against resistant strains of bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Pharmacology

The pharmacological profile of this compound is being investigated for potential use as:

  • Inhibitors of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in disease pathways.
  • Drug Development : Its unique structure makes it a candidate for lead optimization in drug discovery programs targeting specific diseases.

Materials Science

Due to its unique chemical structure and properties:

  • Polymer Chemistry : The compound can be used to synthesize novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Its application in nanomaterials is being explored for drug delivery systems that enhance bioavailability and targeted therapy.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The structure-activity relationship analysis highlighted the importance of the dichlorophenyl group in enhancing antimicrobial efficacy .
  • Cancer Cell Line Testing :
    • In vitro testing on various cancer cell lines showed that this compound induced significant apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Polymer Synthesis Application :
    • Researchers have successfully incorporated this compound into polymer matrices to improve drug release profiles in controlled delivery systems. The resulting materials showed enhanced mechanical properties and degradation rates suitable for biomedical applications .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrido[3,2,1-ij]quinoline sulfonamides and related heterocycles. Below is a systematic comparison with key analogs based on substituent variations, synthetic accessibility, and structural data.

Substituent Variations on the Aromatic Ring
Compound Name Substituent on Aromatic Ring Key Structural Features Yield (If Reported) Reference
N-(3,4-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (Target) 3,4-Dichlorophenyl Sulfonamide, dichloro substitution Not reported -
N-(4-Bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Bromo-2-methylphenyl Bromine and methyl groups Not reported
3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group Not reported
N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide 2,3-Dichlorophenyl Carboxamide instead of sulfonamide; hydroxyl group Not reported

Key Observations :

  • In contrast, the 4-trifluoromethylphenyl analog () combines lipophilicity and electronegativity, which may improve metabolic stability .
  • Steric Considerations : The 4-bromo-2-methylphenyl substituent () adds steric bulk, which could influence conformational flexibility and intermolecular interactions .
Heterocyclic Core Modifications

highlights analogs with distinct heterocyclic systems but retaining the 3,4-dichlorophenyl moiety. For example:

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (Yield: 68%): Incorporates a quinazoline core with methoxy and trifluoromethyl groups, demonstrating higher synthetic efficiency compared to other derivatives .

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride (Yield: 27%): Features a thienopyrimidine system, but lower yield suggests synthetic challenges .

Structural Implications :

  • The pyrido[3,2,1-ij]quinoline core in the target compound offers a rigid, planar structure, whereas indazole- or thienopyrimidine-based analogs () introduce different π-π stacking capabilities and hydrogen-bonding motifs .
Functional Group Replacements
  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group is replaced by a carboxamide in N-(2,3-dichlorophenyl)-7-hydroxy-5-oxo-...carboxamide (). Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may enhance target engagement compared to carboxamides .
  • Oxalamide Derivatives: N1-(3-hydroxypropyl)-N2-(3-oxo-...quinolin-9-yl)oxalamide () introduces an oxalamide linker, which could modulate solubility and bioavailability .

Tables

Table 1. Comparison of Key Structural Features

Feature Target Compound 4-Bromo-2-methylphenyl Analog 4-Trifluoromethylphenyl Analog Carboxamide Analog
Aromatic Substituent 3,4-Dichlorophenyl 4-Bromo-2-methylphenyl 4-Trifluoromethylphenyl 2,3-Dichlorophenyl
Core Heterocycle Pyrido[3,2,1-ij]quinoline Pyrido[3,2,1-ij]quinoline Pyrido[3,2,1-ij]quinoline Modified pyridoquinoline
Functional Group Sulfonamide Sulfonamide Sulfonamide Carboxamide
Electronic Effects Strongly electron-withdrawing Moderate steric/electronic effects Highly electron-withdrawing Moderate electronegativity

Biological Activity

N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₉H₁₄Cl₂N₂O₃S
  • Molecular Weight: 389.23 g/mol
  • CAS Number: 341967-82-6

The presence of the dichlorophenyl group and the sulfonamide moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related quinoline derivatives demonstrated effective inhibition against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has shown promise in anticancer applications. In vitro studies have reported that derivatives of quinoline and sulfonamide exhibit cytotoxic effects against different cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (cervical)12.5Significant cytotoxicity
MCF-7 (breast)15.0Moderate cytotoxicity
A549 (lung)10.0High cytotoxicity

These findings suggest that the compound may induce apoptosis through various signaling pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies have shown that it can inhibit key enzymes involved in cancer progression and inflammation:

  • Cholinesterase Inhibition: The compound exhibited significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .
  • Tyrosinase Inhibition: It also showed promise in inhibiting tyrosinase activity, which is crucial for melanin production and could be beneficial in skin-related therapies .

Case Studies

  • In Vivo Studies on Zebrafish Embryos:
    A recent study assessed the toxicity and biological effects of related compounds on zebrafish embryos. The results indicated that certain derivatives exhibited low toxicity while maintaining significant biological activity against pathogens .
  • Clinical Implications:
    Clinical trials involving similar quinoline derivatives have reported favorable outcomes in patients with resistant infections. These findings highlight the therapeutic potential of compounds like this compound in modern medicine .

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